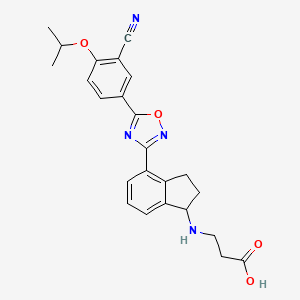
3-((4-(5-(3-Cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP-001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the indene derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of RP-001 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
RP-001 undergoes various chemical reactions, including:
Oxidation: RP-001 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert RP-001 into its reduced forms.
Substitution: RP-001 can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RP-001 can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
RP-001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the S1P1 receptor and its role in various chemical processes.
Biology: Investigated for its effects on immune cell trafficking and vascular development.
Medicine: Explored for its potential therapeutic applications in treating diseases such as multiple sclerosis and other autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the S1P1 receptor .
Mechanism of Action
RP-001 exerts its effects by binding to the S1P1 receptor, leading to its internalization and polyubiquitination. This process sequesters lymphocytes within their secondary tissues and prevents the infiltration of immune cells into the central nervous system, thereby reducing the immune response. The modulation of the S1P1 receptor also impacts various cellular functions, including anti-inflammatory and anti-apoptotic effects .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 receptor agonist used in the treatment of multiple sclerosis.
Siponimod: Selective S1P1 and S1P5 receptor modulator with applications in treating multiple sclerosis.
Ozanimod: S1P1 and S1P5 receptor modulator used for treating relapsing forms of multiple sclerosis
Uniqueness of RP-001
RP-001 is unique due to its high selectivity and potency for the S1P1 receptor, with minimal activity on other S1P receptors. This selectivity reduces potential side effects and enhances its therapeutic efficacy .
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid |
InChI |
InChI=1S/C24H24N4O4/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30) |
InChI Key |
WNDDDFYFTSGSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















